molecular formula C9H12ClN3O2 B086218 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one CAS No. 1080-85-9

4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one

Cat. No.: B086218
CAS No.: 1080-85-9
M. Wt: 229.66 g/mol
InChI Key: MPFFULBWRPBYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom, a methyl group, and a morpholine ring. Compounds of this type are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Substitution Reactions: Introduction of the chlorine atom and the methyl group can be done through electrophilic substitution reactions.

    Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the morpholine ring.

    Reduction: Reduction reactions could target the pyridazine ring or the chlorine substituent.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the chlorine and morpholine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of the morpholine ring is particularly interesting for its potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features might make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, such compounds might be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylpyridazin-3(2H)-one: Lacks the morpholine ring, which might affect its biological activity.

    2-methyl-5-morpholinopyridazin-3(2H)-one: Lacks the chlorine substituent, potentially altering its reactivity.

    4-chloro-5-morpholinopyridazin-3(2H)-one: Lacks the methyl group, which could influence its chemical properties.

Uniqueness

The combination of the chlorine, methyl, and morpholine substituents in 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one makes it unique. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-chloro-2-methyl-5-morpholin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-12-9(14)8(10)7(6-11-12)13-2-4-15-5-3-13/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFFULBWRPBYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148356
Record name 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080-85-9
Record name 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.